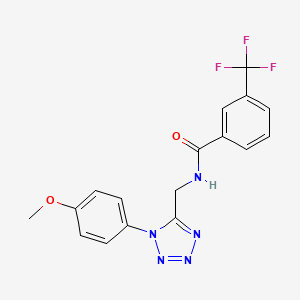

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide

Description

N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by two critical structural motifs:

- A trifluoromethylbenzamide core, known for enhancing metabolic stability and lipophilicity in medicinal chemistry.

- A tetrazole ring substituted with a 4-methoxyphenyl group, linked via a methylene bridge. Tetrazoles are bioisosteres of carboxylic acids, often improving bioavailability and resistance to enzymatic degradation.

This compound’s molecular formula is C19H15F3N4O2 (molecular weight: 388.35 g/mol).

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O2/c1-27-14-7-5-13(6-8-14)25-15(22-23-24-25)10-21-16(26)11-3-2-4-12(9-11)17(18,19)20/h2-9H,10H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJMEKQFHOVGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

Attachment of the Tetrazole to Benzyl Chloride: The tetrazole derivative is then reacted with benzyl chloride to form the intermediate compound.

Formation of the Benzamide: The intermediate is further reacted with 3-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions can occur at the benzamide moiety.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is with a molecular weight of 390.5 g/mol. The compound features a tetrazole ring, which is known for its biological activity and ability to form hydrogen bonds, enhancing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing tetrazole moieties. This compound has been investigated for its potential to inhibit tumor growth. For instance, a study demonstrated that derivatives of tetrazole exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could be further developed as an anticancer agent .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. Research has shown that tetrazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The specific mechanism involves the inhibition of pro-inflammatory cytokines, which can reduce inflammation and tissue damage .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. Studies indicate that compounds with similar structures can effectively inhibit the growth of bacteria and fungi. This antimicrobial property could be beneficial in developing new antibiotics or antifungal agents .

Neuroprotective Effects

There is emerging evidence suggesting that tetrazole-containing compounds may exhibit neuroprotective effects. Research indicates that these compounds can help mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases such as Alzheimer’s disease. This suggests potential applications in neuropharmacology .

Development of Sensors

In material science, tetrazole derivatives have been utilized in the development of sensors due to their unique electronic properties. The incorporation of this compound into polymer matrices has been explored for creating sensitive materials capable of detecting specific analytes through changes in conductivity or fluorescence .

Data Tables

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a series of tetrazole derivatives, including this compound, exhibited significant cytotoxicity against breast cancer cells, leading to further investigations into their mechanism of action.

- Neuroprotection Research : Another research initiative focused on the neuroprotective effects of tetrazole compounds showed that they could reduce neuronal apoptosis in vitro, suggesting a pathway for therapeutic development in Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and trifluoromethyl group are key functional groups that contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Tetrazole-Containing Benzamide Derivatives

N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide ()

- Structure : Shares the trifluoromethylbenzamide core and tetrazole ring but substitutes the 4-methoxyphenyl group with a benzyl moiety.

- Molecular Weight : 510.47 g/mol (vs. 388.35 g/mol for the target compound).

- Key Differences: The benzyl substituent increases hydrophobicity compared to the 4-methoxyphenyl group.

CGP-48993 (Diovan, )

- Structure : A biphenyl-tetrazole angiotensin II receptor antagonist.

- Comparison : While lacking the benzamide group, its tetrazole moiety highlights the pharmacophoric importance of this ring in medicinal chemistry. The 4-methoxyphenyl group in the target compound may similarly influence receptor affinity.

Trifluoromethylbenzamide Derivatives in Agrochemicals

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, )

- Application : Agricultural fungicide.

- Structural Comparison :

- Replaces the tetrazole-methoxyphenyl moiety with an isopropoxyphenyl group.

- The trifluoromethylbenzamide scaffold is conserved, underscoring its utility in both agrochemical and pharmaceutical contexts.

- Key Insight : The tetrazole in the target compound may confer distinct bioactivity (e.g., antimicrobial or antiviral) compared to flutolanil’s fungicidal properties.

Benzamide Derivatives with Heterocyclic Moieties

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a, )

- Physical Properties : Melting point (290°C), yield (80%), and molecular weight (414.49 g/mol).

- Higher melting point suggests greater crystallinity, possibly due to extended conjugation.

N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a-j, )

- Bioactivity : Moderate antimicrobial activity against E. coli.

- Structural Parallels :

- The nitro and methoxy groups enhance electron-withdrawing effects, akin to the trifluoromethyl group in the target compound.

- Triazole and tetrazole rings both participate in hydrogen bonding, influencing target interactions.

IR and NMR Profiles

- Target Compound : Expected IR bands for C=O (~1660–1680 cm⁻¹) and C-F (~1100–1200 cm⁻¹). The tetrazole ring may show N-H stretches (~3150–3400 cm⁻¹) if protonated.

- Analog 8a () : Displays dual C=O stretches at 1679 and 1605 cm⁻¹, reflecting acetyl and benzamide carbonyl groups.

- Triazole-Thiones (): Absence of C=O in IR spectra confirms tautomerization, a phenomenon less likely in the target compound due to its stable tetrazole substitution.

Comparative Data Tables

Table 1: Physical and Spectral Properties

Table 2: Structural and Functional Comparisons

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the class of tetrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its synthesis and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrazole ring , which is a five-membered ring containing four nitrogen atoms and one carbon atom, along with a trifluoromethyl group and a 4-methoxyphenyl group . These structural components contribute to its unique chemical properties and potential biological activities.

| Property | Details |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 325.27 g/mol |

| Chemical Class | Tetrazole Derivative |

| Functional Groups | Trifluoromethyl, Methoxy, Amide |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : The tetrazole ring can be synthesized by reacting appropriate nitriles with sodium azide in the presence of a catalyst.

- Introduction of the Trifluoromethyl Group : This can be achieved through electrophilic fluorination methods.

- Formation of the Amide Bond : The final product is obtained by coupling the tetrazole derivative with 3-(trifluoromethyl)benzoic acid or its derivatives.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens, including multi-drug resistant strains. Studies have demonstrated that compounds containing the tetrazole moiety often exhibit significant activity against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have shown promising results, indicating effective inhibition at low concentrations compared to standard antibiotics .

Anticancer Activity

Research indicates that tetrazole derivatives can act as potential anticancer agents. The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of specific cancer-related pathways.

In vitro studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines, with IC values comparable to established chemotherapeutic agents .

Anti-inflammatory Potential

The anti-inflammatory properties of this compound have also been investigated. In vitro assays suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .

Case Studies and Research Findings

Several studies have focused on the biological activity of tetrazole derivatives similar to this compound:

- Antimicrobial Efficacy : A study highlighted that modifications in the tetrazole structure significantly enhanced antimicrobial activity against resistant bacterial strains .

- Cytotoxicity Assessment : Research demonstrated that specific substitutions on the phenyl ring influenced the cytotoxicity profile against different cancer cell lines, showcasing structure-activity relationships (SAR) .

- Inflammatory Response Modulation : Another study indicated that compounds with similar structural features could effectively modulate inflammatory responses in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. Optimization tips :

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates and yields .

- Catalysts : Transition metal catalysts (e.g., CuI) improve cycloaddition efficiency for tetrazole formation .

- Temperature control : Tetrazole synthesis requires elevated temperatures (80–100°C), while coupling reactions proceed at room temperature to avoid decomposition .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

Key methods include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, trifluoromethyl carbons at δ 120–125 ppm) .

- ¹⁹F NMR validates the presence and environment of the CF₃ group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves absolute configuration and molecular packing. SHELX software () is used for refinement, particularly for resolving disorder in flexible groups (e.g., tetrazole-methoxy interactions) .

Advanced: How can molecular docking and dynamics simulations predict biological target interactions?

Answer:

Methodology :

Target selection : Prioritize enzymes with known affinity for tetrazole/benzamide motifs (e.g., Factor Xa, kinases) .

Ligand preparation : Optimize the compound’s protonation state and tautomeric form (e.g., tetrazole NH vs. deprotonated forms) using tools like Schrödinger Suite .

Docking simulations : Use AutoDock Vina to assess binding poses. The trifluoromethyl group often engages in hydrophobic interactions, while the tetrazole nitrogen hydrogen-bonds with catalytic residues .

Molecular Dynamics (MD) : Run 100-ns simulations (e.g., GROMACS) to evaluate binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

Answer:

Using SHELX suite () :

- Disorder handling : Split atoms into multiple positions (PART command) and refine occupancy factors. For example, methoxyphenyl groups may exhibit rotational disorder .

- Twinning detection : Use PLATON’s TWIN check. Apply TWIN/BASF commands in SHELXL to model twin domains .

- Validation tools : Check R-factor convergence and ADPs (anisotropic displacement parameters) to avoid overfitting .

Case study : A study on a related triazole-thiadiazole compound () resolved twinning by refining two twin components (BASF = 0.32), achieving R₁ = 0.056 .

Basic: What functional groups dictate the compound’s chemical reactivity and stability?

Answer:

- Tetrazole ring :

- Acidity : The NH proton (pKa ~4–5) allows deprotonation under mild bases, enabling alkylation or metal coordination .

- Thermal stability : Decomposes above 200°C; avoid high temperatures during synthesis .

- Trifluoromethyl group :

- Methoxy group :

- Steric effects : Ortho-substitution on the phenyl ring may hinder rotation, affecting crystal packing .

Advanced: How can structure-activity relationship (SAR) studies guide analog design for improved pharmacokinetics?

Answer:

Key modifications :

Tetrazole substituents : Replace 4-methoxyphenyl with electron-deficient aryl groups (e.g., 3-fluorophenyl) to enhance metabolic stability ().

Benzamide linker : Introduce methylene spacers to reduce conformational strain (e.g., from ’s derivatives).

Trifluoromethyl position : Para-substitution on benzamide may improve target affinity vs. meta ().

Q. Pharmacokinetic optimization :

- LogP adjustment : Replace CF₃ with polar groups (e.g., sulfonamide) to reduce lipophilicity and improve solubility .

- Plasma protein binding : Use SPR (surface plasmon resonance) to measure binding to human serum albumin; lower binding correlates with higher free drug availability .

Advanced: How to address discrepancies in biological activity data across different assay conditions?

Answer:

Case example : Conflicting IC₅₀ values in enzyme vs. cell-based assays.

- Assay standardization :

- Data analysis : Apply hierarchical clustering to identify outliers or batch effects. Use tools like GraphPad Prism for robust statistical validation .

Contradiction resolution : If a compound shows low activity in vitro but high efficacy in vivo, investigate prodrug activation or metabolite formation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.